

2-Bromo-2-phenylacetophenone melting point and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-2-phenylacetophenone**

Cat. No.: **B072529**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-2-phenylacetophenone**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the melting point and solubility of **2-Bromo-2-phenylacetophenone** (also known as Desyl bromide), supplemented with established experimental protocols for their determination.

Physicochemical Data

The following tables summarize the key quantitative data for **2-Bromo-2-phenylacetophenone**.

Table 1: Melting Point of **2-Bromo-2-phenylacetophenone**

Property	Value	Source
Melting Point	53°C to 58°C	[1][2]
Melting Point	56-58 °C (lit.)	[3][4]

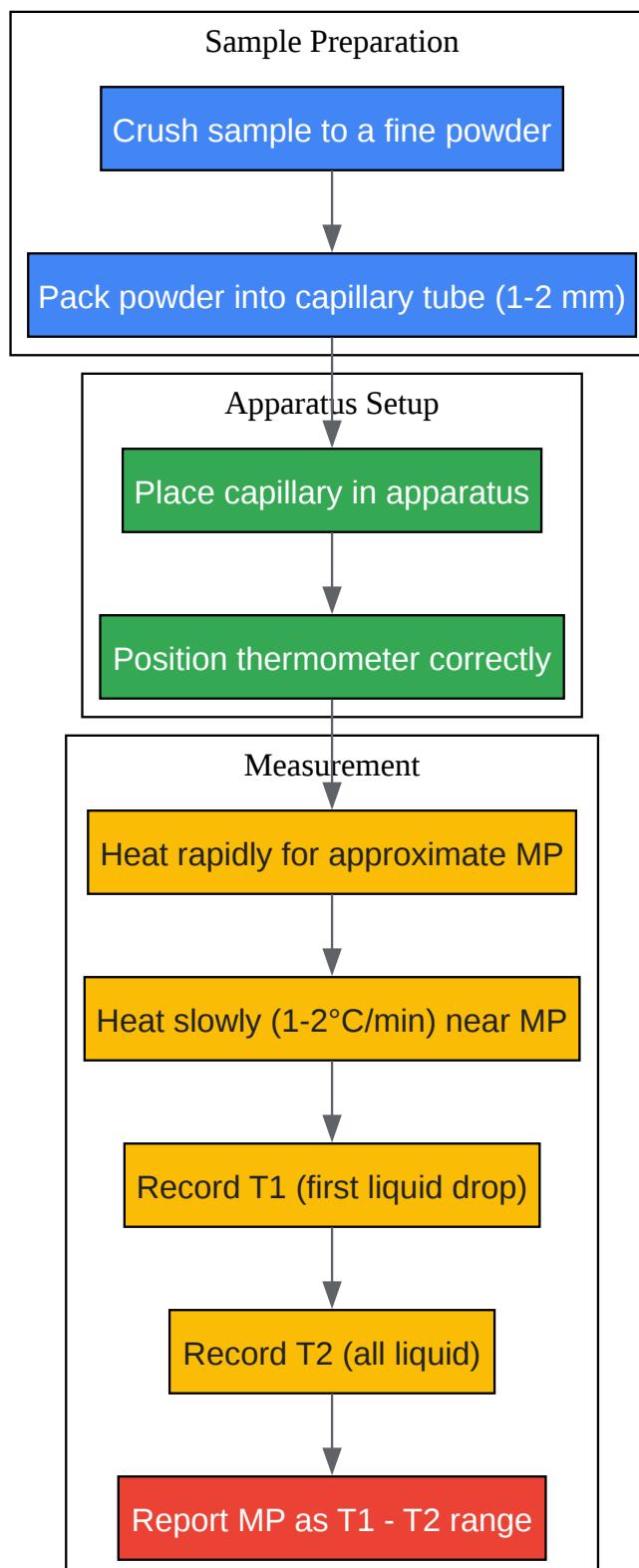
Table 2: Solubility of **2-Bromo-2-phenylacetophenone**

Solvent	Solubility	Source
Toluene	Soluble	[3]
General Organic Solvents (e.g., ethanol, acetone)	Likely to be more soluble than in water.	[5]
Water	Expected to have low solubility due to hydrophobic regions.	[5]

Experimental Protocols

Accurate determination of melting point and solubility is crucial for compound identification, purity assessment, and formulation development. The following sections detail standard laboratory methodologies.

Protocol 1: Melting Point Determination


The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6] The capillary method, using either a Thiele tube or a modern melting point apparatus, is the standard technique.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- **2-Bromo-2-phenylacetophenone** sample, finely powdered
- Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube
- Spatula and watch glass

Procedure:

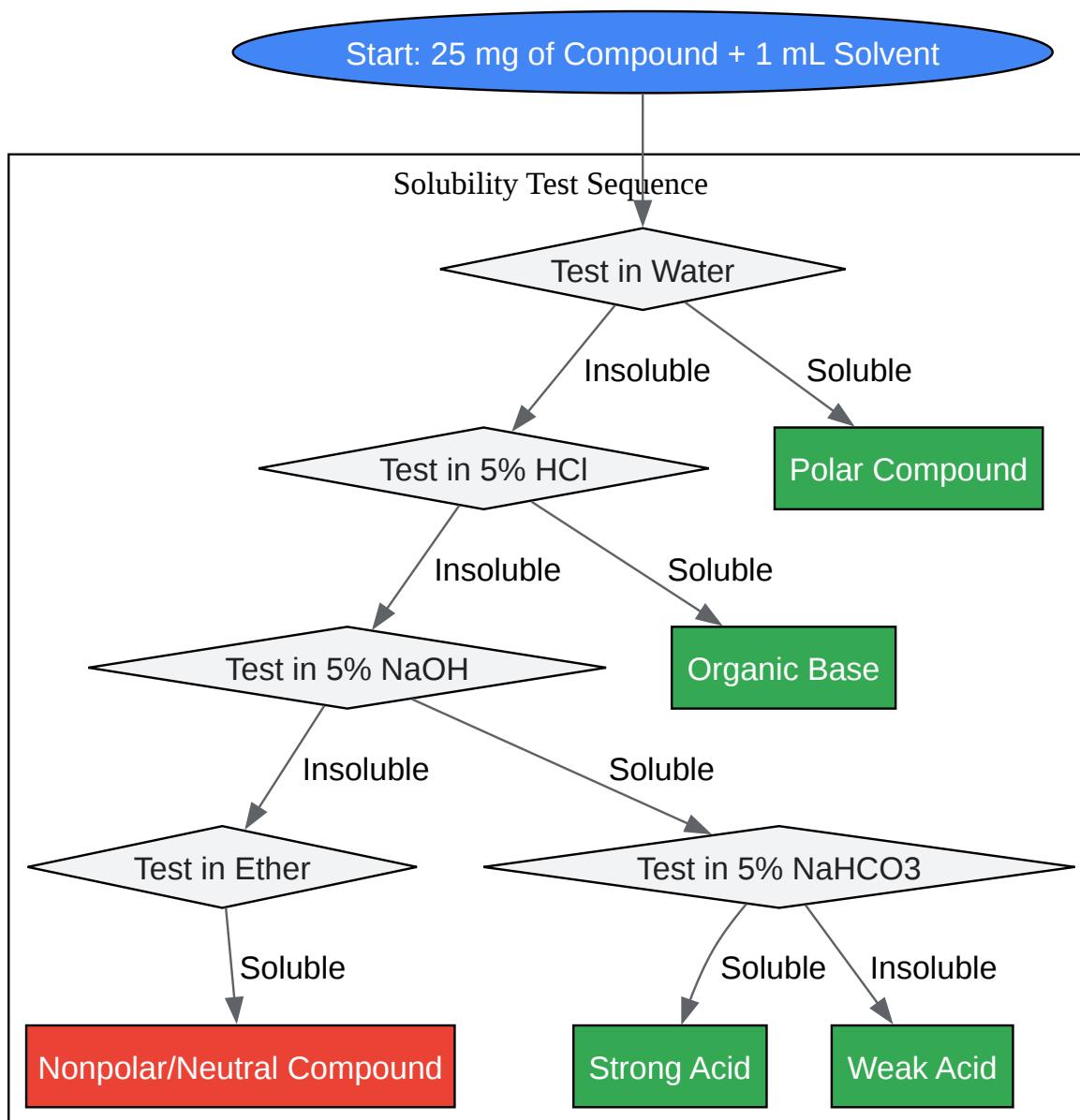
- Sample Preparation: Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.[7]
- Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[7][8]
- Apparatus Setup:
 - Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly positioned in its well.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6][8] Suspend the assembly in the Thiele tube filled with heating oil.
- Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point. For a more precise measurement, allow the temperature to rise slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[6]
- Observation and Recording: Observe the sample closely. Record the temperature (T1) at which the first drop of liquid appears. Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[7][9]
- Reporting: The melting point is reported as the range from T1 to T2.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Determination

Solubility testing helps to characterize a compound and provides insights into its polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]


Apparatus and Materials:

- Test tubes and rack
- Spatula
- Graduated pipettes or cylinders
- **2-Bromo-2-phenylacetophenone** sample
- Solvents: Water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

- Initial Solvent Test: Place approximately 25 mg of the compound into a small test tube.[11]
- Solvent Addition: Add 0.75-1.0 mL of the chosen solvent (starting with water) to the test tube in small portions.[11]
- Agitation: After each addition, shake the test tube vigorously for 10-60 seconds to facilitate dissolution.[10]
- Observation: Observe the mixture. Classify the compound as "soluble" if it dissolves completely, "partially soluble" if some solid remains, or "insoluble" if no noticeable dissolution occurs.[10][12]
- Systematic Testing: A logical progression of solvents is typically used to classify the compound based on its functional groups.[13]
 - Water: Tests for low molecular weight, polar compounds.

- Diethyl Ether: Tests for nonpolar or moderately polar compounds.
- 5% HCl: Tests for basic functional groups (e.g., amines).
- 5% NaOH: Tests for acidic functional groups (e.g., phenols, carboxylic acids).
- 5% NaHCO₃: Differentiates strong acids (which dissolve) from weak acids (which do not).

[Click to download full resolution via product page](#)

Diagram 2: Logical Flow for Qualitative Solubility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-2-phenylacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Bromo-2-phenylacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 3. 2-BROMO-2-PHENYLACETOPHENONE price, buy 2-BROMO-2-PHENYLACETOPHENONE - chemicalbook [chemicalbook.com]
- 4. 2-BROMO-2-PHENYLACETOPHENONE | 1484-50-0 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. saltise.ca [saltise.ca]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [2-Bromo-2-phenylacetophenone melting point and solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072529#2-bromo-2-phenylacetophenone-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com